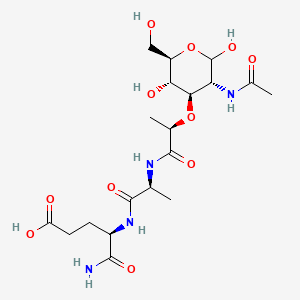

N-Acetylmuramyl-L-alanyl-D-isoglutamine

Descripción general

Descripción

Adjuvant peptides are compounds used in vaccines to enhance the body’s immune response to an antigen. These peptides are designed to boost the effectiveness of vaccines by stimulating the immune system, thereby providing better protection against diseases. Adjuvant peptides can be derived from various sources, including synthetic routes and natural extraction, and are crucial in the development of modern vaccines.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Adjuvant peptides can be synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The process involves the following steps:

Attachment of the first amino acid: to a solid resin.

Deprotection: of the amino acid’s reactive group.

Coupling: of the next amino acid using coupling reagents like HBTU or DIC.

Repetition: of deprotection and coupling cycles until the desired peptide sequence is obtained.

Cleavage: of the peptide from the resin and purification using techniques like HPLC.

Industrial Production Methods: Industrial production of adjuvant peptides often involves large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a suitable expression system, such as bacteria or yeast, which then produces the peptide. The peptide is subsequently purified using chromatography techniques.

Análisis De Reacciones Químicas

Chemical Stability and Isomerization

The configuration at the lactic acid moiety impacts chemical stability. N-acetylisomuramyl-L-alanyl-D-isoglutamine, which has the S-configuration, decomposes more readily than the R-isomer. When the S-isomer is treated with acetic acid at 80 °C for one hour, it decomposes to yield the intramolecular ester and the dipeptide in approximately 50% yield via an N to O migration of the amide bond; the R-isomer decomposes only 5% under the same conditions . The chiral center impacts biological activity; the S-isomer has reduced adjuvant activity .

Modifications and Analogs

Researchers have synthesized numerous analogs of N-Acetylmuramyl-L-alanyl-D-isoglutamine to study its structure-activity relationship and to develop compounds with improved pharmacological properties . Modifications at different positions of the molecule can affect its activity .

-

C4 Position: Altering the C4 position of the carbohydrate moiety can dramatically reduce NOD2 activity .

-

C6 Position: Grimes and co-workers reasoned that a modification would best be made at the C6 position of the carbohydrate, far off from the potential binding site C3 .

Replacing the N-acetylmuramyl moiety with various acyl groups represents an important approach in the design and synthesis of new immunologically active this compound analogs .

Hydrolytic Activity

Ami1Mab can be monitored by thin-layer chromatography (TLC) and using the commercial N-acetylmuramyl-L-alanyl .

Desmuramylpeptides

Replacing the N-acetylmuramyl moiety with a variety of aryl moieties with different spacers creates a new series of analogs known as desmuramylpeptides .

Impact on NOD2 activity

Sansonetti et al. showed that this compound activates NOD2 in a stereospecific manner. Substitution of D-isoglutamate by L-isoglutamate in this compound failed to stimulate NOD2, suggesting that the specific peptide portion of this compound is important for the ligand recognition .

Aplicaciones Científicas De Investigación

N-Acetylmuramyl-L-alanyl-D-isoglutamine (MDP) is a synthetic adjuvant, a minimal structure required for the adjuvant activity of bacterial cell walls . Research has explored its various applications, particularly in the realms of immunomodulation and vaccine development .

Immunomodulatory Effects

- Adjuvant Activity MDP exhibits immunoadjuvant activities, enhancing cell-mediated immune responses when administered with antigens . It has been shown to induce delayed-type hypersensitivity and boost antibody production against protein antigens like ovalbumin in animal models . The effectiveness of MDP as an adjuvant is influenced by the delivery vehicle, with water-in-mineral oil emulsions generally yielding stronger immune responses compared to mineral oil-in-water emulsions .

- Analgesic Effects MDP has demonstrated analgesic properties by reducing acetic acid-induced writhing movements in mice, suggesting a potential role in pain management .

- Immunodepressive Properties Interestingly, a related compound, N-acetylmuramyl-D-alanyl-D-isoglutamine, possesses immunodepressive properties, acting as an antagonist to the adjuvant action of this compound . This suggests a potential application in modulating immune responses in conditions where immunosuppression is desired, such as in organ transplantation .

Vaccine Development

While the search results do not provide extensive data tables or case studies specifically detailing vaccine applications of this compound, the adjuvant properties of MDP suggest its potential use in enhancing the efficacy of vaccines . By stimulating the immune system, MDP can help to improve the response to vaccine antigens, leading to better protection against infectious diseases .

Toxicity and Irritation

- Eye Irritation this compound was found to be inactive in rabbit eye irritation tests, even at high doses .

- Dry Eye Syndrome Liposomes containing Cyclosporin A, prepared by the supercritical fluid method, have shown promise in treating dry eye syndrome in rabbits, with lower irritation compared to commercial formulations .

Analogues and Derivatives

Mecanismo De Acción

Adjuvant peptides exert their effects by stimulating the immune system. They can enhance the presentation of antigens to immune cells, leading to a more robust and prolonged immune response. The mechanism involves:

Activation of antigen-presenting cells (APCs): Adjuvant peptides can bind to receptors on APCs, such as Toll-like receptors (TLRs), leading to their activation.

Cytokine production: Activated APCs release cytokines that recruit and activate other immune cells.

Enhanced antigen presentation: APCs present the antigen to T cells, leading to the activation of adaptive immune responses.

Comparación Con Compuestos Similares

Adjuvant peptides can be compared with other adjuvants like aluminum salts, oil-in-water emulsions, and liposomes. While aluminum salts are widely used due to their ability to induce strong antibody responses, adjuvant peptides offer the advantage of being highly specific and capable of inducing both humoral and cellular immune responses. Similar compounds include:

- Aluminum hydroxide

- MF59 (an oil-in-water emulsion)

- Liposome-based adjuvants

Adjuvant peptides stand out due to their ability to be tailored for specific immune responses, making them versatile tools in vaccine development.

Actividad Biológica

N-Acetylmuramyl-L-alanyl-D-isoglutamine (MDP) is a synthetic adjuvant derived from the peptidoglycan of bacterial cell walls. It has garnered attention for its immunomodulatory properties, influencing various immune responses. This article presents a comprehensive overview of the biological activity of MDP, including its effects on immune cells, potential therapeutic applications, and relevant case studies.

MDP functions primarily as an immunoactivator, stimulating the immune system through several pathways:

- Activation of Macrophages : MDP enhances the phagocytic activity of macrophages, leading to increased production of cytokines and other immune mediators. Studies have shown that MDP can stimulate murine B cells in the presence of various cytokines, indicating its role in humoral immunity .

- Cytokine Production : MDP induces the secretion of pro-inflammatory cytokines such as TNF-alpha and IL-1, which are crucial for initiating immune responses. This cytokine release can lead to fever and inflammation, which are typical responses to infections .

- Adjuvant Properties : As an adjuvant, MDP enhances the efficacy of vaccines by promoting a stronger and more sustained immune response. It is particularly effective in inducing both humoral and cellular immunity when co-administered with antigens .

Immunological Effects

The biological activities of MDP have been extensively studied in various experimental models:

- In Vivo Studies : Research involving rnu/+ rats demonstrated that MDP could induce severe polyarthritis, showcasing its potent immunogenic properties . Conversely, other studies reported opposite effects on immune responses depending on experimental conditions, highlighting the complexity of its action .

- Cell Culture Experiments : In vitro studies with THP-1 monocytes differentiated into macrophages revealed that MDP significantly increased their capacity to respond to bacterial infections by enhancing intracellular killing mechanisms .

Table 1: Summary of Key Studies on MDP

Detailed Findings

- Polyarthritis Induction : In a study on rnu/+ rats, MDP was shown to induce severe polyarthritis, suggesting a strong pro-inflammatory response that may have implications for autoimmune conditions .

- Cytokine Characterization : A novel monokine involved in the immune response stimulated by MDP was partially purified from macrophage-conditioned media. This monokine exhibited a molecular weight of approximately 35,000 and displayed heterogeneity in ion-exchange chromatography .

- Interferon Production : Another study assessed the effect of MDP on interferon production in mice infected with Newcastle Disease Virus (NDV), demonstrating that MDP could enhance interferon levels, thereby contributing to antiviral immunity .

Propiedades

Número CAS |

53678-77-6 |

|---|---|

Fórmula molecular |

C19H32N4O11 |

Peso molecular |

492.5 g/mol |

Nombre IUPAC |

(4R)-4-[[(2S)-2-[[(2R)-2-[(2R,3R,4R,5R)-2-acetamido-4,5,6-trihydroxy-1-oxohexan-3-yl]oxypropanoyl]amino]propanoyl]amino]-5-amino-5-oxopentanoic acid |

InChI |

InChI=1S/C19H32N4O11/c1-8(18(32)23-11(17(20)31)4-5-14(28)29)21-19(33)9(2)34-16(15(30)13(27)7-25)12(6-24)22-10(3)26/h6,8-9,11-13,15-16,25,27,30H,4-5,7H2,1-3H3,(H2,20,31)(H,21,33)(H,22,26)(H,23,32)(H,28,29)/t8-,9+,11+,12-,13+,15+,16+/m0/s1 |

Clave InChI |

MEJOVVKHFORGKW-HOMBLFBHSA-N |

SMILES |

CC(C(=O)NC(CCC(=O)O)C(=O)N)NC(=O)C(C)OC1C(C(OC(C1O)CO)O)NC(=O)C |

SMILES isomérico |

C[C@@H](C(=O)N[C@H](CCC(=O)O)C(=O)N)NC(=O)[C@@H](C)O[C@H]([C@H](C=O)NC(=O)C)[C@@H]([C@@H](CO)O)O |

SMILES canónico |

CC(C(=O)NC(CCC(=O)O)C(=O)N)NC(=O)C(C)OC(C(C=O)NC(=O)C)C(C(CO)O)O |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Acetylmuramyl Alanyl Isoglutamine Acetylmuramyl-Alanyl-Isoglutamine Alanyl Isoglutamine, Acetylmuramyl Dipeptide, Muramyl Isoglutamine, Acetylmuramyl Alanyl Mur NAc L Ala D isoGln Mur-NAc-L-Ala-D-isoGln Muramyl Dipeptide N Acetyl Muramyl L Alanyl D Glutamic alpha Amide N Acetylmuramyl L Alanyl D Isoglutamine N-Acetyl-Muramyl-L-Alanyl-D-Glutamic-alpha-Amide N-Acetylmuramyl-L-Alanyl-D-Isoglutamine |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are adjuvant peptides?

A1: Adjuvant peptides are short amino acid sequences that, when combined with antigens, enhance the immune response against those antigens. [, , ] They are not inherently immunogenic themselves but work by activating various components of the immune system.

Q2: How do adjuvant peptides enhance immune responses?

A2: Adjuvant peptides work through several mechanisms:

- Increased antigen presentation: They can enhance the uptake and presentation of antigens by antigen-presenting cells (APCs), such as dendritic cells and macrophages. [, , ] This is crucial for activating T cells, key players in the adaptive immune response.

- Stimulation of innate immunity: Many adjuvant peptides activate components of the innate immune system, such as Toll-like receptors (TLRs), leading to the production of pro-inflammatory cytokines and chemokines. [, , ] This creates an inflammatory environment that promotes a stronger adaptive immune response.

- Promoting T cell differentiation: Some adjuvant peptides can influence the differentiation of naive T cells into specific subtypes, such as T helper 1 (Th1) or Th2 cells, skewing the immune response towards a desired outcome. [, ]

Q3: What are some examples of adjuvant peptides and their applications?

A3: Here are some notable examples:

- Muramyl dipeptide (MDP): Derived from bacterial cell walls, MDP is a potent activator of the innate immune system, particularly through TLR2. [, , ] It has been investigated for its potential as a vaccine adjuvant and in cancer immunotherapy.

- FK-13: A core peptide derived from antimicrobial peptides, FK-13 has been shown to possess adjuvant properties and was used to develop a fusion peptide (FK-33) with tumor antigen epitopes. [] This fusion peptide, delivered using nanoparticles, demonstrated antitumor efficacy in mice by enhancing antigen presentation and inducing tumor-specific CD8+ T cell responses.

- C5 peptide: Derived from the CFP-10 protein of Mycobacterium tuberculosis, the C5 peptide is a TLR2 agonist. It has been incorporated into an mRNA vaccine candidate, SelmRp25-C5, against tuberculosis. [] This self-adjuvanted vaccine showed promising results in mice, including reduced bacterial burden and increased antigen-specific T cell responses.

Q4: How are adjuvant peptides delivered in vaccines?

A4: Delivery methods for adjuvant peptides are crucial for their effectiveness and can influence the type and strength of the immune response. Common strategies include:

- Direct mixing with antigens: This simple approach involves mixing the adjuvant peptide with the target antigen before administration. []

- Encapsulation in nanoparticles: Incorporating adjuvant peptides into nanoparticles, such as liposomes or polymeric nanoparticles, can improve their stability, target them to specific cells like APCs, and enhance their uptake and processing. [, , , ]

- Chemical conjugation: Covalently linking adjuvant peptides to antigens can enhance their co-delivery to APCs and improve the overall immune response. [, , , ]

- Self-assembling peptide nanofibers: Some adjuvant peptides can self-assemble into nanofibers, forming a depot for sustained antigen release and enhancing immune cell infiltration. [, ]

Q5: What are the advantages of using adjuvant peptides in vaccines?

A5: Adjuvant peptides offer several potential benefits:

- Enhanced immunogenicity: They can significantly boost immune responses to weak antigens, making vaccines more effective. [, , ]

- Improved safety profiles: Compared to some traditional adjuvants, peptide adjuvants often exhibit reduced toxicity and fewer side effects. [, , ]

- Flexibility and specificity: They can be tailored to target specific immune cells or pathways, allowing for fine-tuning of the desired immune response. [, , ]

Q6: What are the challenges and future directions in adjuvant peptide research?

A6: Despite their potential, challenges remain in developing effective and clinically viable adjuvant peptide-based vaccines:

- Understanding structure-activity relationships: Further research is needed to fully understand how the structure of adjuvant peptides influences their activity, potency, and selectivity. [, ]

- Predicting and mitigating potential toxicity: While generally considered safer than some traditional adjuvants, it's essential to thoroughly evaluate the safety and potential long-term effects of adjuvant peptides. [, ]

Q7: What is the role of computational chemistry in adjuvant peptide research?

A7: Computational chemistry plays a vital role in:

- Epitope prediction: Identifying promising peptide sequences with high binding affinities to MHC molecules for improved antigen presentation. [, ]

- Structure-activity relationship (SAR) studies: Analyzing how modifications to the peptide's structure affect its interactions with immune receptors and its overall adjuvanticity. [, ]

- Designing novel adjuvants: Developing new and improved adjuvant peptides with enhanced potency, specificity, and safety profiles. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.